(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21,39-Bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-7,24-bis(3-carbamimidamidopropyl)-27,33,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide (1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21,39-Bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-7,24-bis(3-carbamimidamidopropyl)-27,33,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide
Brand Name: Vulcanchem
CAS No.: 125139-67-5
VCID: VC0221126
InChI: InChI=1S/C108H161N37O21S4/c1-58(2)86-103(166)144-84-57-170-169-55-82(142-94(157)76(48-60-28-34-64(146)35-29-60)130-85(149)53-129-89(152)71(22-8-10-40-109)133-95(158)78(139-102(84)165)49-61-30-36-65(147)37-31-61)100(163)138-79(50-62-32-38-66(148)39-33-62)97(160)135-74(26-15-45-126-107(119)120)90(153)134-72(23-9-11-41-110)92(155)141-81(99(162)131-70(87(112)150)24-13-43-124-105(115)116)54-167-168-56-83(101(164)137-77(47-59-17-4-3-5-18-59)96(159)136-75(93(156)145-86)27-16-46-127-108(121)122)143-98(161)80(51-63-52-128-69-21-7-6-19-67(63)69)140-91(154)73(25-14-44-125-106(117)118)132-88(151)68(111)20-12-42-123-104(113)114/h3-7,17-19,21,28-39,52,58,68,70-84,86,128,146-148H,8-16,20,22-27,40-51,53-57,109-111H2,1-2H3,(H2,112,150)(H,129,152)(H,130,149)(H,131,162)(H,132,151)(H,133,158)(H,134,153)(H,135,160)(H,136,159)(H,137,164)(H,138,163)(H,139,165)(H,140,154)(H,141,155)(H,142,157)(H,143,161)(H,144,166)(H,145,156)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)(H4,119,120,126)(H4,121,122,127)/t68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,86-/m0/s1
SMILES: CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O
Molecular Formula: C108H161N37O21S4
Molecular Weight: 2441.9 g/mol

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21,39-Bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-7,24-bis(3-carbamimidamidopropyl)-27,33,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide

CAS No.: 125139-67-5

Main Products

VCID: VC0221126

Molecular Formula: C108H161N37O21S4

Molecular Weight: 2441.9 g/mol

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21,39-Bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-7,24-bis(3-carbamimidamidopropyl)-27,33,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide - 125139-67-5

CAS No. 125139-67-5
Product Name (1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21,39-Bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-7,24-bis(3-carbamimidamidopropyl)-27,33,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide
Molecular Formula C108H161N37O21S4
Molecular Weight 2441.9 g/mol
IUPAC Name (1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21,39-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-7,24-bis(3-carbamimidamidopropyl)-27,33,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide
Standard InChI InChI=1S/C108H161N37O21S4/c1-58(2)86-103(166)144-84-57-170-169-55-82(142-94(157)76(48-60-28-34-64(146)35-29-60)130-85(149)53-129-89(152)71(22-8-10-40-109)133-95(158)78(139-102(84)165)49-61-30-36-65(147)37-31-61)100(163)138-79(50-62-32-38-66(148)39-33-62)97(160)135-74(26-15-45-126-107(119)120)90(153)134-72(23-9-11-41-110)92(155)141-81(99(162)131-70(87(112)150)24-13-43-124-105(115)116)54-167-168-56-83(101(164)137-77(47-59-17-4-3-5-18-59)96(159)136-75(93(156)145-86)27-16-46-127-108(121)122)143-98(161)80(51-63-52-128-69-21-7-6-19-67(63)69)140-91(154)73(25-14-44-125-106(117)118)132-88(151)68(111)20-12-42-123-104(113)114/h3-7,17-19,21,28-39,52,58,68,70-84,86,128,146-148H,8-16,20,22-27,40-51,53-57,109-111H2,1-2H3,(H2,112,150)(H,129,152)(H,130,149)(H,131,162)(H,132,151)(H,133,158)(H,134,153)(H,135,160)(H,136,159)(H,137,164)(H,138,163)(H,139,165)(H,140,154)(H,141,155)(H,142,157)(H,143,161)(H,144,166)(H,145,156)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)(H4,119,120,126)(H4,121,122,127)/t68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,86-/m0/s1
Standard InChIKey KTOJPCYXPSDVQC-HLICZWCASA-N
Isomeric SMILES CC(C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O
SMILES CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O
Canonical SMILES CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O
Sequence RRWCFRVCYKGYCYRKCR
Synonyms polyphemusin I
PubChem Compound 16129723
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator